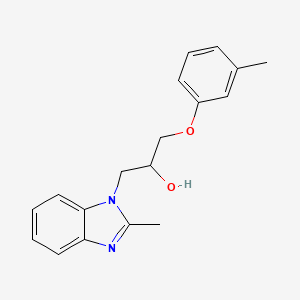
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide, also known as CCPA, is a synthetic compound that belongs to the class of acrylamide derivatives. It has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the development of neuroinflammation. Furthermore, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide for lab experiments is its high solubility in water, which allows for easy administration to cells or animals. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have low toxicity, making it a safe compound for use in experiments. However, one limitation of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide and its effects on various neurotransmitter systems. Furthermore, studies investigating the potential use of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a pain reliever are also warranted.
Méthodes De Synthèse
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with phenylacryloyl chloride. Another method involves the reaction of 4-chlorobenzylamine with 2-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with phenylacryloyl chloride. Both methods yield N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a white crystalline powder.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to exhibit analgesic effects, suggesting its potential use as a pain reliever.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-19-12-10-16(11-13-19)15-25-22(26)20(17-6-2-1-3-7-17)14-18-8-4-5-9-21(18)24/h1-14H,15H2,(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMIUPZXLXPON-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)



